2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide” is a complex organic molecule. It is related to the compound “2-{8-BENZYL-2,4-DIOXO-1,3,8-TRIAZASPIRO[4.5]DECAN-3-YL}ACETIC ACID HYDROCHLORIDE” which has a molecular formula of C16H20ClN3O4 and a molecular weight of 353.8 .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its IUPAC name. It contains a triazaspiro[4.5]decane core, which is a type of spirocyclic compound (a compound with two or more rings that share a single atom). This core is substituted with various functional groups, including a benzyl group, a dioxo group, and an acetamide group .Applications De Recherche Scientifique
NK2 Receptor Antagonism
One of the pivotal applications of derivatives similar to the compound is as potent and selective non-peptide tachykinin NK2 receptor antagonists. These compounds have demonstrated significant affinities in rat colon binding assays and have shown to be effective NK2 receptor antagonists in guinea pig trachea, exhibiting a thousand-fold selectivity for NK2 receptors over NK1. They also showed long-lasting antagonist activity against NK2 receptor agonist-induced bronchoconstriction in anesthetized guinea pigs (Smith et al., 1995).
ORL1 Receptor Agonism
Derivatives of the compound have been discovered as high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. These derivatives exhibit high affinity for the human ORL1 receptor and moderate to good selectivity versus opioid receptors, behaving as full agonists in biochemical assays. This underscores their potential in developing new classes of molecules targeting the ORL1 receptor for therapeutic purposes (Röver et al., 2000).
Antiviral Activity
The spirothiazolidinone scaffold, related to the core structure of the compound, has been utilized to develop new classes of antiviral molecules. Specific derivatives have shown strong activity against influenza A/H3N2 virus and human coronavirus 229E, indicating the versatility of this scaffold in achieving antiviral properties (Apaydın et al., 2020).
Antipsychotic Potential
Compounds with a similar core structure have been evaluated for their antipsychotic profiles in biochemical and behavioral pharmacological test models. They have shown promise in tests predictive of antipsychotic efficacy with a reduced propensity for neurological side effects, suggesting potential applications in developing antipsychotic medications (Wise et al., 1985).
Safety and Hazards
Propriétés
IUPAC Name |
2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c23-17-6-8-18(9-7-17)24-19(28)15-27-20(29)22(25-21(27)30)10-12-26(13-11-22)14-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,24,28)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKBAZJXSRCCQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)F)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.